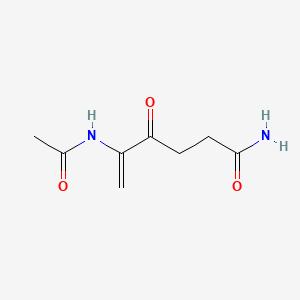
Primocarcin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Primocarcin is an antitumor antibiotic compound produced by the actinomycete Nocardia fukayae . It has shown significant antitumor activity against various transplantable mouse tumors, including Ehrlich ascites carcinoma and Sarcoma 180 . The compound’s molecular formula is C8H12N2O3, and it has a molecular weight of 184.19 .
Preparation Methods
Primocarcin can be synthesized through various synthetic routes. One of the methods involves the isolation of the compound from the culture filtrate of Nocardia fukayae . The compound can also be synthesized chemically, as described by Bowman et al. in the Journal of the Chemical Society . The synthesis involves the use of specific reagents and reaction conditions to obtain the desired product.
Chemical Reactions Analysis
Primocarcin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Primocarcin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying antitumor antibiotics . In biology, it is used to investigate the mechanisms of tumor inhibition and the effects of antibiotics on cancer cells . In medicine, this compound is explored for its potential use in cancer therapy due to its significant antitumor activity . Additionally, it has industrial applications in the production of antitumor antibiotics .
Mechanism of Action
The mechanism of action of primocarcin involves its interaction with specific molecular targets and pathways in cancer cells . It exerts its effects by inhibiting the growth and proliferation of tumor cells. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with the DNA synthesis and repair mechanisms in cancer cells .
Comparison with Similar Compounds
Primocarcin is unique compared to other similar compounds due to its specific molecular structure and antitumor activity . Similar compounds include other antitumor antibiotics produced by actinomycetes, such as doxorubicin and mitomycin . this compound stands out due to its specific mode of action and the types of tumors it is effective against .
Properties
CAS No. |
3750-26-3 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-acetamido-4-oxohex-5-enamide |
InChI |
InChI=1S/C8H12N2O3/c1-5(10-6(2)11)7(12)3-4-8(9)13/h1,3-4H2,2H3,(H2,9,13)(H,10,11) |
InChI Key |
DVMKENULKFKEFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C)C(=O)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















